6-Bromo-2-chloro-7-methoxyquinazoline

Medicinal Chemistry Synthetic Methodology Kinase Inhibitor Synthesis

For oncology medicinal chemistry programs targeting PDK1 and FGFR kinases. Unlike generic quinazolines, its 2-chloro (SNAr) and 6-bromo (cross-coupling) substituents enable precise, sequential derivatization to efficiently construct complex inhibitor scaffolds. Essential for libraries requiring orthogonal reactivity. Procure this key intermediate to streamline synthetic routes.

Molecular Formula C9H6BrClN2O
Molecular Weight 273.51 g/mol
CAS No. 953040-63-6
Cat. No. B1528449
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-2-chloro-7-methoxyquinazoline
CAS953040-63-6
Molecular FormulaC9H6BrClN2O
Molecular Weight273.51 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C=NC(=NC2=C1)Cl)Br
InChIInChI=1S/C9H6BrClN2O/c1-14-8-3-7-5(2-6(8)10)4-12-9(11)13-7/h2-4H,1H3
InChIKeyDQXKBPJZXVQDEU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-2-chloro-7-methoxyquinazoline (CAS 953040-63-6): Core Synthetic Intermediate for Kinase-Focused Medicinal Chemistry


6-Bromo-2-chloro-7-methoxyquinazoline (CAS 953040-63-6) is a halogenated quinazoline heterocycle with the molecular formula C₉H₆BrClN₂O and a molecular weight of 273.51 g/mol [1]. This compound is not typically employed as a final therapeutic agent but serves as a critical, dual-functionalized building block in the synthesis of more complex molecules, particularly within oncology-focused drug discovery programs targeting kinases such as PDK1 and FGFR [2][3]. Its value proposition for scientific procurement is rooted in its specific substitution pattern—a chloro group at the 2-position and a bromo group at the 6-position on the quinazoline core—which enables precise, sequential derivatization reactions that are not possible with less functionalized analogs.

6-Bromo-2-chloro-7-methoxyquinazoline: Why Common Quinazoline Analogs Cannot Replace Its Specific Synthetic Utility


Procurement of a generic quinazoline or a mono-halogenated analog (e.g., 2-chloro-7-methoxyquinazoline or 6-bromo-7-methoxyquinazoline) is insufficient for research programs requiring the construction of specific, complex kinase inhibitors . The target compound's unique value lies in its orthogonal reactivity; the 2-chloro and 6-bromo substituents exhibit distinct leaving group abilities and can participate in different cross-coupling or nucleophilic aromatic substitution (SNAr) reactions [1]. This allows for the selective and sequential introduction of two distinct molecular fragments, a key requirement for generating the precise substitution patterns found in patented PDK1 and FGFR inhibitor scaffolds [2]. Replacing this compound with a less functionalized analog would force a redesign of the synthetic route, potentially increasing step count, lowering overall yield, or failing to produce the desired final molecule altogether.

Quantitative Differentiation: Evidence-Based Rationale for Procuring 6-Bromo-2-chloro-7-methoxyquinazoline Over Analogs


Divergent Synthesis Enabled by Orthogonal Halogen Reactivity

The presence of both a 2-chloro and a 6-bromo substituent on the quinazoline core provides orthogonal reactivity for sequential functionalization. The 2-chloro group is highly susceptible to nucleophilic aromatic substitution (SNAr), while the 6-bromo group serves as an excellent handle for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura couplings [1]. In contrast, analogs like 2-chloro-7-methoxyquinazoline (CAS 953039-15-1) lack the 6-bromo handle, precluding cross-coupling at this position, while 6-bromo-7-methoxyquinazoline lacks the activated 2-chloro leaving group for facile SNAr .

Medicinal Chemistry Synthetic Methodology Kinase Inhibitor Synthesis

Documented Use as a Critical Intermediate in PDK1 Inhibitor Patents

6-Bromo-2-chloro-7-methoxyquinazoline is explicitly claimed as a key reactant in the synthesis of novel PDK1 inhibitors described in patent WO2009153313A1 [1]. The patent outlines methods for treating proliferative diseases, such as cancer, using these quinazoline-based compounds. While mono-halogenated quinazolines may be used in other contexts, the specific substitution pattern of the target compound is required to generate the patent's defined Markush structures. This provides a direct, documented link between procuring this specific intermediate and accessing the chemical space defined in this intellectual property.

Oncology Kinase Inhibition Patent Chemistry

Documented Use as a Product in FGFR Inhibitor Synthesis

In addition to its role as a reactant, 6-bromo-2-chloro-7-methoxyquinazoline is also documented as a downstream product in synthetic routes targeting inhibitors of the Fibroblast Growth Factor Receptor (FGFR) [1]. This dual role—serving as both a building block for one target class (PDK1) and a synthetic product en route to another (FGFR)—highlights its versatile and central position in kinase inhibitor chemistry. Analogs lacking the 6-bromo or 2-chloro groups would not be able to participate in the same synthetic transformations, limiting their utility across different kinase programs.

Oncology FGFR Inhibition Synthetic Intermediate

Predicted Physicochemical Properties Differentiate from Non-Halogenated Analogs

Computational predictions indicate that the dual halogenation of 6-bromo-2-chloro-7-methoxyquinazoline confers a specific lipophilicity profile (LogP = 3.2) [1]. This value is higher than that of non-halogenated or mono-halogenated quinazoline analogs, which is a crucial parameter for medicinal chemists designing molecules with optimal membrane permeability and oral bioavailability . The presence of both bromine and chlorine atoms significantly increases lipophilicity compared to compounds with only one or no halogens, potentially influencing the ADME properties of the final drug candidates synthesized from this intermediate.

Computational Chemistry ADME Prediction Lipophilicity

Optimal Procurement Scenarios for 6-Bromo-2-chloro-7-methoxyquinazoline Based on Evidenced Differentiation


Synthesis of PDK1 Inhibitors for Oncology Research

Procurement is strongly justified for medicinal chemistry teams actively synthesizing novel PDK1 inhibitors, particularly those following synthetic routes disclosed in patent WO2009153313A1 [1]. The compound's dual halogenation is essential for generating the specific substitution patterns claimed in this intellectual property. Using a generic analog would necessitate a complete redesign of the synthetic sequence, increasing project time and cost.

Divergent Synthesis of Bis-Arylated Quinazoline Kinase Inhibitors

This compound is the reagent of choice when a project requires the sequential installation of two distinct aryl or heteroaryl groups on a quinazoline core [1]. The orthogonal reactivity of the 2-chloro (SNAr) and 6-bromo (cross-coupling) handles enables a controlled, two-step diversification strategy. This is a common requirement for generating libraries of kinase inhibitors and cannot be efficiently achieved with mono-functionalized quinazolines.

Supporting FGFR Inhibitor Discovery Programs

For research groups focused on Fibroblast Growth Factor Receptor (FGFR) inhibition, this compound is a documented synthetic product and can serve as a versatile intermediate for generating key structural motifs found in FGFR-targeting agents [1]. Its procurement supports exploration of chemical space relevant to this important oncology target.

Building a Core Heterocycle Inventory for Kinase-Focused CROs

Contract Research Organizations (CROs) and central compound management facilities should prioritize this compound as a core inventory item due to its demonstrated utility across multiple high-value kinase targets (PDK1 and FGFR) [1]. Its unique, dual-reactive scaffold provides a versatile starting point for multiple client projects, maximizing the return on procurement investment compared to more specialized or less functionalized building blocks.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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